molecular formula C7H11N3O B13154329 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13154329
M. Wt: 153.18 g/mol
InChI Key: PIANJKTXRCDRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methyl-1H-imidazole and 2-chloroacetone.

    Reaction: The 1-methyl-1H-imidazole is reacted with 2-chloroacetone under basic conditions to form the intermediate compound.

    Methylation: The intermediate is then methylated using methylamine to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted imidazole derivatives with different functional groups.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The methylamino group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the imidazole ring.

    1-(1-Methyl-1H-imidazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino group.

Uniqueness

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both the methyl group on the imidazole ring and the methylamino group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one (CAS No. 1502659-60-0) is a compound with significant potential in biological applications, particularly in antimicrobial activity. This article reviews its biological activity, synthesizing data from various studies, including antimicrobial efficacy, structure-activity relationships (SAR), and case studies.

The molecular formula of this compound is C7H11N3OC_7H_{11}N_3O with a molecular weight of 153.18 g/mol. The compound features an imidazole ring, which is known for its biological activity.

PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
CAS Number1502659-60-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0098
Candida albicans0.039

These results indicate that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Structure-Activity Relationships (SAR)

The biological activity of imidazole derivatives often correlates with their structural features. In the case of this compound, modifications to the imidazole ring and substituents on the ethylamine chain have been shown to influence antimicrobial potency. For instance, increasing the number of methyl groups on the imidazole ring enhances lipophilicity, potentially improving membrane penetration and activity against bacterial cells .

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated complete bactericidal activity within 8 hours at a concentration of 0.0048 mg/mL against S. aureus and 0.0195 mg/mL against E. coli .

Case Study 2: Fungal Activity
The compound also exhibited antifungal properties, particularly against Candida albicans, with an MIC value of 0.039 mg/mL. This suggests its potential application in treating fungal infections alongside bacterial ones .

Q & A

Q. Basic: What are the standard synthetic routes for 1-(1-Methyl-1H-imidazol-4-yl)-2-(methylamino)ethan-1-one?

Methodological Answer:
A common approach involves coupling imidazole derivatives with methylamino-containing precursors. For example, refluxing 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with methylamine in dioxane in the presence of anhydrous potassium carbonate (K₂CO₃) for 16 hours yields structurally related ethanone derivatives . Alternative routes may employ TDAE (tetrakis(dimethylamino)ethylene) methodology for nitro-imidazole functionalization, as demonstrated in reactions of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with carbonyl derivatives . Key characterization techniques include FT-IR for functional group analysis and NMR for structural confirmation .

Q. Advanced: How can reaction conditions be optimized to improve yields of imidazole-ethanone derivatives?

Methodological Answer:
Optimization often involves varying solvents, catalysts, and reaction times. For instance, using polar aprotic solvents like dioxane or DMF enhances nucleophilic substitution efficiency in imidazole-ethanone synthesis . Catalytic amounts of acetic acid in methanol under reflux (2 hours) have been shown to improve condensation reactions between aminophenol and imidazole-carboxaldehyde derivatives, achieving ~61% yield . Additionally, temperature control (e.g., ice-water bath quenching) minimizes side reactions during precipitation . Advanced optimization may employ design-of-experiments (DoE) frameworks to balance competing factors like steric hindrance and electronic effects.

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H stretches in methylamino groups) .
  • NMR : ¹H NMR resolves imidazole ring protons (δ 6.35–8.32 ppm) and methylamino protons (δ 2.2–3.1 ppm) . ¹³C NMR confirms carbonyl (δ ~200 ppm) and imidazole quaternary carbons .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated in the analysis of ethanol solvates of analogous imidazole-indolinone derivatives .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for imidazole derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural analogs. For example, S1P lyase inhibitors like LX2931/2932 showed dose-dependent lymphocyte reduction in preclinical models, but clinical outcomes may vary due to species-specific metabolism . To reconcile discrepancies:

  • Perform meta-analyses comparing IC₅₀ values across studies.
  • Validate assays using standardized protocols (e.g., fixed cell lines, controlled ATP levels).
  • Use structure-activity relationship (SAR) studies to isolate critical substituents (e.g., methylamino vs. ethylamino groups) .

Q. Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture, heat (>40°C), or incompatible materials (e.g., strong oxidizers) . Stability studies for similar imidazole derivatives show no decomposition under these conditions for ≥12 months .

Q. Advanced: What strategies are effective for improving aqueous solubility of hydrophobic imidazole-ethanones?

Methodological Answer:

  • Prodrug design : Introduce phosphate or glycoside moieties at the methylamino group.
  • Co-solvent systems : Use DMSO-water or PEG-400 mixtures (e.g., 10% v/v) .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, as validated for structurally related benzo[d]imidazoles .

Q. Basic: How is purity assessed for this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm; ≥98% purity is typical for research-grade material .
  • Melting point analysis : Compare observed values (e.g., 313–315°C for related 4-(2-methylimidazolyl)benzoic acid derivatives) to literature ranges .
  • Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Q. Advanced: What computational methods predict the reactivity of the methylamino group in nucleophilic substitutions?

Methodological Answer:

  • DFT calculations : Assess charge distribution (Mulliken charges) to identify nucleophilic sites. For example, the methylamino nitrogen in 1-methylimidazole derivatives shows higher electron density than the imidazole ring .
  • Molecular docking : Predict binding interactions with biological targets (e.g., enzymes with catalytic lysine residues) .
  • Reaxys/BKMS databases : Screen analogous reactions to derive Hammett substituent constants (σ) for reaction rate prediction .

Q. Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
  • Ventilation : Use fume hoods for weighing or reactions .
  • Spill management : Absorb with vermiculite, dispose as hazardous waste . No significant acute toxicity is reported, but chronic exposure risks warrant caution .

Q. Advanced: How can in vivo efficacy studies be designed for imidazole-based therapeutics?

Methodological Answer:

  • Rodent models : Use collagen-induced arthritis (CIA) mice for autoimmune applications, with daily oral dosing (e.g., 10–100 mg/kg) and lymphocyte counts as pharmacodynamic markers .
  • PK/PD integration : Measure plasma half-life (t₁/₂) via LC-MS and correlate with target engagement (e.g., S1P lyase inhibition) .
  • Toxicology screens : Include liver enzyme (ALT/AST) and renal function tests (BUN/creatinine) .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(methylamino)-1-(1-methylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-8-3-7(11)6-4-10(2)5-9-6/h4-5,8H,3H2,1-2H3

InChI Key

PIANJKTXRCDRJT-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CN(C=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.